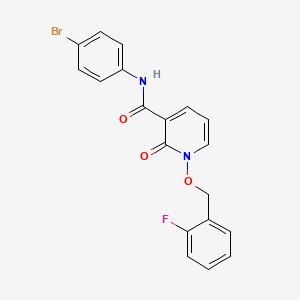

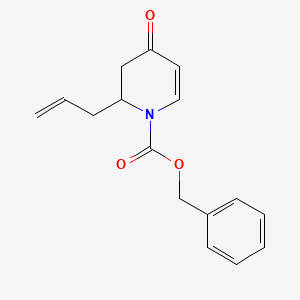

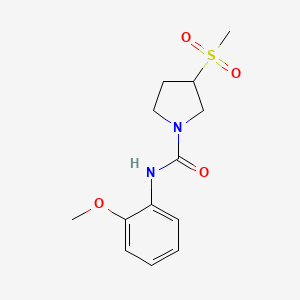

benzyl 2-allyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Overview

Description

Benzyl 2-allyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a chemical compound that has been the subject of extensive scientific research. It is a member of the dihydropyridine family of organic compounds, which are widely used in the pharmaceutical industry due to their diverse biological activities. Benzyl 2-allyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Synthetic Routes and Derivatives : A new synthetic route to 1,4-dihydropyridine mono carboxylic acid derivatives, including structures related to benzyl 2-allyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, has been explored. These derivatives can be synthesized with high yield, demonstrating the compound's utility in organic chemistry, particularly in the formation of complex structures like Nicardipine (Shim et al., 1988).

Phase-Transfer Catalysis : The compound's derivatives have been used in phase-transfer catalysis, proving useful for the asymmetric benzylation of related structures. This indicates its potential in enantioselective synthesis, a critical aspect of pharmaceutical chemistry (Wang et al., 2018).

Selective O-Benzylation : Research has shown that selective O-benzylation of 2-oxo-1,2-dihydropyridines, closely related to the compound , is significant in the synthesis of natural products and biologically active molecules. This suggests its potential application in the synthesis of complex organic molecules (Zhou et al., 2018).

Potential Calcium-Channel Antagonist Activity : Derivatives of 1,4-dihydropyridines, akin to benzyl 2-allyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, have been investigated for their potential calcium-channel antagonist activity, which is crucial in developing cardiovascular drugs (Linden et al., 2011).

Aerobic Oxidation Catalyst : The compound's framework has been used in catalyzing the aerobic oxidation of allylic and benzylic alcohols, demonstrating its role in efficient synthesis methods (Shen et al., 2012).

Regio- and Stereocontrolled Synthesis : Research has shown the use of dihydropyridine scaffolds for regio- and stereocontrolled synthesis of trisubstituted piperidines, indicating the compound's relevance in complex molecule construction (Moretto & Liebeskind, 2000).

Carboxylation of Organic Halides : The compound's related structures have been used in the carboxylation of organic halides under metal-free conditions, showcasing its versatility in organic synthesis (Mita et al., 2015).

Selective Oxidation of Primary Benzylic Alcohols : Studies demonstrate the selective oxidation of primary benzylic alcohols, related to the compound, into benzaldehydes, illustrating its utility in functional group transformations (Pourali et al., 2012).

Microwave-Assisted Organic Synthesis : The compound's framework has been employed in microwave-assisted, solvent-free organic reactions, which points to its potential in green chemistry and rapid synthesis methods (Panunzio et al., 2004).

Photocarboxylation of Benzylic C–H Bonds : Research involving the photocarboxylation of benzylic C–H bonds, a process closely related to the compound's chemical behavior, indicates its potential application in novel synthetic strategies under metal-free conditions (Meng et al., 2019).

properties

IUPAC Name |

benzyl 4-oxo-2-prop-2-enyl-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h2-5,7-10,14H,1,6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVCQLVROXLBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-allyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

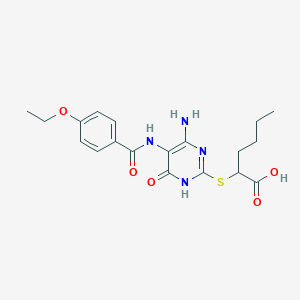

![3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2656832.png)

![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2656835.png)

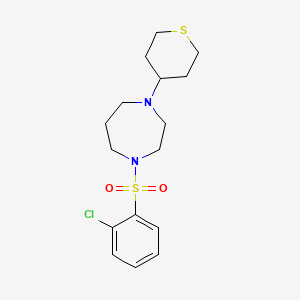

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2656836.png)

![3-Ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2656839.png)

![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2656842.png)

![[2-Oxo-2-(spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2656843.png)

![N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2656847.png)